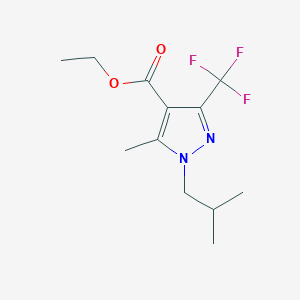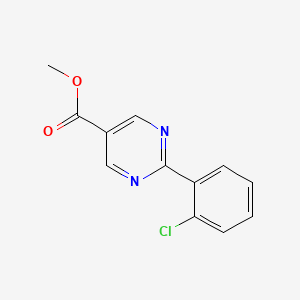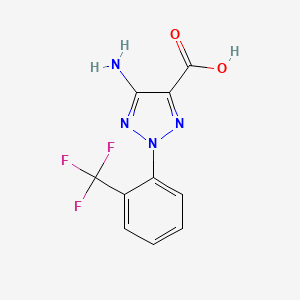
2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dihidro-2H-pirrol-5-il)-2-cloro-3-metilpiridina es un compuesto químico con una estructura única que incluye un anillo de piridina sustituido con un grupo cloro, un grupo metil y un grupo dihidropirrol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(3,4-dihidro-2H-pirrol-5-il)-2-cloro-3-metilpiridina generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente, como 2-cloro-3-metilpiridina y 3,4-dihidro-2H-pirrol.
Condiciones de reacción: La reacción se lleva a cabo en condiciones controladas, a menudo involucrando el uso de una base como hidruro de sodio o carbonato de potasio para desprotonar el dihidropirrol, seguido de una sustitución nucleofílica en la 2-cloro-3-metilpiridina.
Métodos de producción industrial
En un entorno industrial, la producción de 5-(3,4-dihidro-2H-pirrol-5-il)-2-cloro-3-metilpiridina puede implicar procesos de flujo continuo o de lotes a gran escala. Estos métodos están optimizados para la eficiencia, el rendimiento y la rentabilidad. El uso de reactores automatizados y sistemas de purificación avanzados asegura la calidad y la escalabilidad consistentes .
Análisis De Reacciones Químicas
Tipos de reacciones
5-(3,4-dihidro-2H-pirrol-5-il)-2-cloro-3-metilpiridina se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Hidruro de sodio en dimetilformamida (DMF) para sustitución nucleofílica.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de piridina con grupos funcionales adicionales que contienen oxígeno, mientras que las reacciones de sustitución pueden producir una variedad de piridinas sustituidas .
Aplicaciones Científicas De Investigación
5-(3,4-dihidro-2H-pirrol-5-il)-2-cloro-3-metilpiridina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 5-(3,4-dihidro-2H-pirrol-5-il)-2-cloro-3-metilpiridina involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Se requieren estudios detallados para dilucidar los objetivos moleculares y las vías exactas involucradas .
Comparación Con Compuestos Similares
Compuestos similares
2-Cloro-3-metilpiridina: Carece del grupo dihidropirrol, lo que lo hace menos complejo.
3,4-Dihidro-2H-pirrol: No contiene el anillo de piridina ni los sustituyentes cloro y metil.
2-Cloro-5-(4,5-dihidro-3H-pirrol-2-il)-piridina: Estructura similar pero con diferente posición del grupo dihidropirrol.
Singularidad
5-(3,4-dihidro-2H-pirrol-5-il)-2-cloro-3-metilpiridina es único debido a su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C10H11ClN2 |
|---|---|
Peso molecular |
194.66 g/mol |
Nombre IUPAC |
2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-3-methylpyridine |
InChI |
InChI=1S/C10H11ClN2/c1-7-5-8(6-13-10(7)11)9-3-2-4-12-9/h5-6H,2-4H2,1H3 |
Clave InChI |
UKHHFEIPYVUBGS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1Cl)C2=NCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(Furan-2-yl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11803699.png)
![5-Fluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B11803705.png)


![tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11803729.png)
![3-Amino-2-(4-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11803741.png)






